molecular formula C31H31ClN2O4 B13750126 N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate CAS No. 23921-06-4

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate

Cat. No.: B13750126
CAS No.: 23921-06-4
M. Wt: 531.0 g/mol
InChI Key: SIEIKLAFYOWDSY-UHFFFAOYSA-N
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Description

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate (CID 32148) is a tertiary amine salt characterized by a complex ethylenediamine backbone substituted with benzyl and p-chlorophenyl groups. Its molecular formula is C29H29ClN2, with a molecular weight of approximately 441.0 g/mol (calculated from the formula). The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formulations . Structurally, it features:

  • A central ethylenediamine chain (N-CH2-CH2-N).
  • Two benzyl groups attached to the terminal nitrogen atoms (N',N'-dibenzyl).
  • A bulky p-chlorophenyl-benzyl moiety (N-(alpha-(p-chlorophenyl)benzyl)) on the central nitrogen.

Predicted collision cross-section (CCS) values for its adducts range from 215.7 Ų ([M+H]+) to 232.9 Ų ([M+Na]+), indicating a relatively large molecular size compared to analogs .

Properties

CAS No.

23921-06-4

Molecular Formula

C31H31ClN2O4

Molecular Weight

531.0 g/mol

IUPAC Name

dibenzyl-[2-[[(4-chlorophenyl)-phenylmethyl]azaniumyl]ethyl]azanium;oxalate

InChI

InChI=1S/C29H29ClN2.C2H2O4/c30-28-18-16-27(17-19-28)29(26-14-8-3-9-15-26)31-20-21-32(22-24-10-4-1-5-11-24)23-25-12-6-2-7-13-25;3-1(4)2(5)6/h1-19,29,31H,20-23H2;(H,3,4)(H,5,6)

InChI Key

SIEIKLAFYOWDSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[NH+](CC[NH2+]C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl chloride with N,N-dibenzylethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The scalability of these methods allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and p-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Molecular Size : The main compound’s larger CCS (215.7 Ų) reflects its bulky dibenzyl and p-chlorophenyl-benzyl groups. Smaller substituents (e.g., methyl, propyl) reduce CCS by ~15–35% .
  • Solubility : Oxalate salts generally improve aqueous solubility compared to free bases. For example, N,N'-dibenzylethylenediamine is used in penicillin formulations (e.g., benzathine penicillin) for prolonged release due to low solubility .
  • Stability : Bulky aromatic groups (e.g., benzyl, p-chlorophenyl) may enhance steric protection against metabolic degradation.

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